In the realm of scientific research, Dasatinib Hydrochloride serves as a valuable tool to investigate cellular signaling pathways, particularly those involving tyrosine kinases. Its ability to inhibit specific tyrosine kinases, including BCR-ABL, SRC family kinases, and PDGFR, makes it a powerful reagent for studying the roles of these kinases in various cellular processes such as proliferation, differentiation, apoptosis, and angiogenesis [, , ].
Synthesis Analysis
One study [] describes a specific synthetic route for Dasatinib involving the following steps:
Another study [] focuses on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a key intermediate in Dasatinib synthesis. The study optimizes reaction conditions for synthesizing 4,6-dihydroxy-2-methylpyrimidine from acetamidine hydrochloride and dimethyl malonate via cyclization and chlorination with phosphorus oxychloride.
Chemical Reactions Analysis
One study [] explores the binding interaction between Dasatinib and Salt-Inducible Kinase 2 (SIK2) using molecular docking and dynamics simulations. This research provides insights into the specific chemical interactions involved in the binding process, highlighting the role of various functional groups within the Dasatinib molecule.
Mechanism of Action
Dasatinib Hydrochloride exerts its biological effects by inhibiting the activity of specific tyrosine kinases, primarily BCR-ABL, SRC family kinases, and PDGFR [, , ]. Tyrosine kinases play crucial roles in signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and survival. By inhibiting these kinases, Dasatinib Hydrochloride disrupts these signaling pathways, ultimately leading to its observed biological effects.
Specifically, Dasatinib binds to the ATP-binding site of the target kinase, blocking the binding of ATP and preventing the kinase from phosphorylating its downstream substrates [, ]. This inhibition of kinase activity effectively disrupts the signaling cascade, leading to downstream effects on various cellular processes.
Applications
Oncology research: Dasatinib is a potent inhibitor of BCR-ABL, a key driver in chronic myeloid leukemia (CML) [, , ]. Its efficacy in treating various forms of CML, including imatinib-resistant cases, has made it a cornerstone in CML research [, ]. Researchers continue to investigate its potential in treating other malignancies, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL) [, , , , ], glioblastoma [], and angioimmunoblastic T-cell lymphoma [].
Immunology research: Recent studies have focused on Dasatinib's potential in immunomodulation, particularly in the context of CAR T cell therapy [, , ]. Its ability to temporarily inactivate CAR T cells, thereby controlling their activity and potentially mitigating toxicity, represents a promising area of research in CAR T cell therapy.
Aging research: Emerging evidence suggests that Dasatinib, in combination with Quercetin, exhibits senolytic properties, potentially impacting age-related conditions [, , ]. Studies have shown that this combination can reduce senescent cell burden and inflammation in various tissues, including adipose tissue, intestines, and the uterus, paving the way for potential anti-aging interventions.
Future Directions
Combination therapies: Investigating Dasatinib's efficacy in combination with other therapeutic agents, particularly in cancer and age-related diseases, holds great promise [, , , , , , , ].
Drug delivery systems: Developing novel drug delivery systems to enhance Dasatinib's bioavailability and target specific tissues could improve its therapeutic efficacy and potentially reduce side effects [].
Related Compounds
Imatinib Mesylate
Compound Description: Imatinib mesylate is a first-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML). It functions by inhibiting the BCR-ABL tyrosine kinase, an abnormal enzyme produced by the Philadelphia chromosome, a hallmark of CML. [] Imatinib has shown significant improvements in treatment outcomes for CML patients compared to previous therapies. []
Relevance: Imatinib mesylate is considered structurally related to Dasatinib hydrochloride as both compounds are tyrosine kinase inhibitors targeting the BCR-ABL fusion protein. [, , , ] Dasatinib is classified as a second-generation TKI, often used in cases where Imatinib resistance emerges or for patients intolerant to Imatinib. []
Nilotinib Hydrochloride Monohydrate
Compound Description: Nilotinib hydrochloride monohydrate is another second-generation TKI like Dasatinib, exhibiting potent inhibition of the BCR-ABL tyrosine kinase. [] It is prescribed for treating CML, particularly in patients exhibiting resistance or intolerance to prior TKI therapy, including Imatinib. []
Relevance: Nilotinib hydrochloride monohydrate is structurally related to Dasatinib hydrochloride as both are second-generation TKIs targeting BCR-ABL with enhanced potency compared to first-generation inhibitors like Imatinib. [, ]
Radotinib Hydrochloride
Compound Description: Radotinib hydrochloride is a second-generation TKI that demonstrates potent inhibition of both the BCR-ABL fusion protein and the platelet-derived growth factor receptor (PDGFR). [] It is indicated for treating CML, especially in cases resistant to first-generation TKIs such as Imatinib, Nilotinib, and Dasatinib. [] Radotinib's PDGFR inhibition also suggests potential anti-angiogenic properties. []
Relevance: Radotinib hydrochloride and Dasatinib hydrochloride share significant structural similarities as both are second-generation TKIs targeting the BCR-ABL fusion protein. [] Notably, Radotinib displays additional activity against PDGFR, which Dasatinib does not exhibit. []
Bosutinib
Compound Description: Bosutinib is a second-generation TKI indicated for treating CML, particularly in cases demonstrating resistance or intolerance to prior TKI therapies, including Imatinib. [] It inhibits the BCR-ABL tyrosine kinase, similar to other TKIs in its class. []
Relevance: Bosutinib and Dasatinib hydrochloride belong to the same chemical class of second-generation TKIs, both specifically targeting the BCR-ABL fusion protein and used in similar clinical contexts. []
Ponatinib
Compound Description: Ponatinib is a third-generation TKI that demonstrates potent and broad inhibition of various tyrosine kinases, including BCR-ABL. [] It is particularly effective against the T315I mutation in BCR-ABL, which confers resistance to most other TKIs. [] Ponatinib is used in CML treatment, especially for patients with this specific mutation.
FTY720 (Fingolimod Hydrochloride)
Compound Description: FTY720, also known as Fingolimod hydrochloride, is a drug with immunomodulatory properties, currently in phase III clinical trials for multiple sclerosis and organ transplant patients. [, ] It functions as a sphingosine 1-phosphate receptor modulator, influencing lymphocyte trafficking. [, ] Interestingly, research indicates FTY720 also acts as a PP2A activator, inducing apoptosis and impairing clonogenicity in various BCR-ABL-positive leukemia cells, including those resistant to Imatinib and Dasatinib. [, ]
Relevance: Although structurally distinct from Dasatinib hydrochloride, FTY720 exhibits therapeutic relevance in similar disease contexts. While Dasatinib primarily targets BCR-ABL, FTY720 acts on PP2A, offering a potential alternative therapeutic strategy for BCR-ABL-driven leukemias, especially in cases resistant to Dasatinib and other TKIs. [, ]
Quercetin
Compound Description: Quercetin is a naturally occurring flavonoid with antioxidant and anti-inflammatory properties. [, ] Research suggests that quercetin, when combined with dasatinib (D+Q), exhibits senolytic activity. [, ] This combination effectively reduces senescent cell burden and inflammation in various tissues, including adipose tissue and the intestines. [, ]
Relevance: While not structurally similar to Dasatinib hydrochloride, Quercetin is considered related due to its synergistic action with Dasatinib in specific therapeutic contexts. The D+Q combination demonstrates enhanced effectiveness in targeting senescence and inflammation, offering therapeutic potential in age-related disorders and beyond. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dasatinib (anhydrous) is an aminopyrimidine that is 2-methylpyrimidine which is substituted at position 4 by the primary amino group of 2-amino-1,3-thiazole-5-carboxylic acid and at position 6 by a 4-(2-hydroxyethyl)piperazin-1-yl group, and in which the carboxylic acid group has been formally condensed with 2-chloro-6-methylaniline to afford the corresponding amide. A multi-targeted kinase inhibitor, it is used, particularly as the monohydrate, for the treatment of chronic, accelerated, or myeloid or lymphoid blast phase chronic myeloid leukemia. Note that the name 'dasatinib' is used to refer to the monohydrate (USAN) as well as to anhydrous dasatinib (INN). It has a role as a tyrosine kinase inhibitor, an anticoronaviral agent and an antineoplastic agent. It is a secondary amino compound, a tertiary amino compound, an organochlorine compound, an aminopyrimidine, a member of 1,3-thiazoles, a monocarboxylic acid amide, a N-arylpiperazine and a N-(2-hydroxyethyl)piperazine. It is a conjugate base of a dasatinib(1+). Dasatinib is an orally available multikinase inhibitor indicated for the treatment of Philadelphia chromosome (Ph)-positive leukemias. Ph is a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL), where the ABL tyrosine kinase and the breakpoint cluster region (BCR) gene transcribe the chimeric protein BCR-ABL. BCR-ABL is associated with the uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of CML and 15-30% of ALL cases. Dasatinib also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases. Unlike [imatinib], another tyrosine kinase used for the treatment of CML and Ph-positive ALL, dasatinib inhibits the active and inactive conformations of the ABL kinase domain. Also, mutations in the kinase domain of BCR-ABL may lead to relapse during imatinib treatment. Since dasatinib does not interact with some of the residues involved in those mutations, the use of this drug represents a therapeutic alternative for patients with cancers that have developed imatinib-resistance. The use of dasatinib was first approved by the FDA in 2006. Dasatinib anhydrous is a Kinase Inhibitor. The mechanism of action of dasatinib anhydrous is as a Protein Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor. Dasatinib is a selective tyrosine kinase receptor inhibitor that is used in the therapy of chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. Dasatinib is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury. Dasatinib is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with a variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes. Dasatinib Anhydrous is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes. A pyrimidine and thiazole derived ANTINEOPLASTIC AGENT and PROTEIN KINASE INHIBITOR of BCR-ABL KINASE. It is used in the treatment of patients with CHRONIC MYELOID LEUKEMIA who are resistant or intolerant to IMATINIB.